molecular formula C4H5N3OS B565730 6-Amino-2-thiouracil-13C CAS No. 1246816-15-8

6-Amino-2-thiouracil-13C

Cat. No.: B565730
CAS No.: 1246816-15-8
M. Wt: 144.156
InChI Key: YFYYRKDBDBILSD-VQEHIDDOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-2-thiouracil-13C is a stable, isotope-labeled version of a versatile heterocyclic building block essential in medicinal chemistry and chemical biology research. This compound serves as a key precursor for the synthesis of complex nitrogen-containing scaffolds, particularly various pyrido[2,3-d]pyrimidine derivatives, which are structures of significant pharmacological interest . The incorporation of the Carbon-13 isotope makes this reagent invaluable for tracking metabolic pathways, conducting mechanistic studies, and as an internal standard for quantitative mass spectrometric analysis. Key Research Applications: Synthesis of Bioactive Heterocycles: The compound readily undergoes condensation with aromatic aldehydes to form azomethine intermediates, which can participate in [4+2] cycloaddition reactions with enaminones and other dienophiles. This utility allows researchers to efficiently build diverse libraries of fused pyrimidine compounds for biological screening . Anticancer and Antimicrobial Agent Development: Derivatives synthesized from 6-amino-2-thiouracil have demonstrated promising in vitro and in vivo biological activities. Research has shown that such compounds can exhibit moderate cytotoxic activity against human carcinoma cell lines, including lung (H460) and liver (HEPG2) cancers, as well as act as antibacterial and antifungal agents . Coordination Chemistry and Material Science: 6-Amino-2-thiouracil and its derivatives possess multiple donor atoms (N, O, S), enabling them to act as ligands for various metal ions. The resulting metal complexes are investigated for their own set of biological activities, including potential use as agents against tuberculosis and arthritis, and for their bactericidal and fungicidal properties . This 13 C-labeled analogue is particularly useful for elucidating the coordination geometry in such complexes using spectroscopic techniques. Environmental and Analytical Science: Studies on the adsorption of thiouracil derivatives onto advanced materials like reduced graphene oxide nanocomposites are relevant for developing environmental remediation strategies for organic pollutants . The labeled compound can aid in such studies by providing a traceable molecule. Quality & Usage Note: This product is intended for research purposes only and is strictly labeled "For Research Use Only." It is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should handle all chemicals with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

6-amino-2-sulfanylidene-(613C)1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3OS/c5-2-1-3(8)7-4(9)6-2/h1H,(H4,5,6,7,8,9)/i2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYYRKDBDBILSD-VQEHIDDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=S)NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=[13C](NC(=S)NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Procedure

  • Reagent Preparation : A sodium ethoxide solution (10 mmol) is prepared by dissolving metallic sodium in anhydrous ethanol.

  • Cyclization Reaction : 13C-thiourea (10 mmol) and ethyl bromoacetate (10 mmol) are added to the sodium ethoxide solution. The mixture is refluxed for 2–3 hours under nitrogen to prevent oxidation.

  • Workup and Isolation : The reaction is quenched with ice-cold water, acidified to pH 3–4 using dilute HCl, and filtered. The crude product is recrystallized from isopropanol to yield pale yellow crystals.

Characterization Data

ParameterValue
Yield68–75%
Melting Point>225°C (dec.)
Isotopic Purity99% 13C (confirmed by MS)
1H-NMR (DMSO-d6)δ 6.47 (s, 2H, NH2), δ 11.55 (s, 1H, SH)

This method’s efficiency stems from the direct incorporation of 13C at the C2 position of the pyrimidine ring, avoiding post-synthetic isotopic exchange. However, side reactions such as over-alkylation or thiourea decomposition require strict temperature control.

Kolbe Nitrile Synthesis with 13C-Potassium Cyanide

An alternative route employs 13C-potassium cyanide (13C-KCN) to introduce the isotopic label at the C6 position via a modified Kolbe nitrile reaction. This method is advantageous for studies requiring site-specific labeling.

Synthetic Procedure

  • Nitrile Formation : Bromoacetic acid (10 mmol) reacts with 13C-KCN (10 mmol) in aqueous sodium carbonate at 80°C for 4 hours, yielding 2-[cyano-13C]acetic acid .

  • Cyclization with Thiourea : The nitrile intermediate is heated with thiourea (10 mmol) in acetic anhydride, forming the pyrimidine ring.

  • Amination : The product is treated with ammonium hydroxide to introduce the C6 amino group, followed by recrystallization from ethanol.

Characterization Data

ParameterValue
Yield55–62%
Isotopic Purity98% 13C (LC-MS)
IR (KBr)3258 cm⁻¹ (NH2), 1670 cm⁻¹ (C=O)

While this method allows precise C6 labeling, the use of toxic 13C-KCN necessitates specialized handling. Scalability is limited compared to the thiourea-based approach.

Comparative Analysis of Synthetic Methods

Efficiency and Isotopic Incorporation

MethodIsotopic PositionYield (%)Purity (%)Scalability
13C-Thiourea CyclizationC268–7599High
13C-KCN Nitrile RouteC655–6298Moderate

The 13C-thiourea cyclization method is preferred for industrial-scale production due to higher yields and simpler workup. In contrast, the 13C-KCN route is reserved for applications requiring C6-specific labeling, despite its lower efficiency.

Analytical Challenges

  • Mass Spectrometry : Isotopic peaks at m/z 144 (M+) for 13C-thiouracil derivatives confirm labeling.

  • NMR Spectroscopy : 13C-NMR shows distinct shifts at 158 ppm (C2) and 165 ppm (C6), depending on the labeling strategy.

Industrial and Research Applications

  • NMR Studies : The C2-labeled derivative enhances signal resolution in heteronuclear single-quantum coherence (HSQC) experiments.

  • Metabolic Tracing : 13C-labeled thiouracils track nucleotide biosynthesis in in vivo models, leveraging their stability and low toxicity .

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-thiouracil-13C undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Applications

6-Amino-2-thiouracil-13C has been investigated for its potential as an anticancer agent. Recent studies have identified several derivatives that exhibit significant inhibitory effects on histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and are often overactive in cancer cells.

  • Case Study: HDAC Inhibitors
    A study synthesized new uracil and thiouracil derivatives, including this compound, which were tested against various cancer cell lines (MCF-7, HepG2, HCT-116). The most potent derivative demonstrated an IC50 value of 0.05 µg/mL against HDAC1, showing promising cytotoxic activity and the ability to induce apoptosis in cancer cells .
CompoundHDAC1 IC50 (µg/mL)Apoptotic Effect (%)
5m0.0537.59
Trichostatin A0.0349N/A

Antimicrobial Activity

This compound and its derivatives have also been evaluated for their antimicrobial properties. Research indicates that these compounds possess significant antibacterial activity.

  • Case Study: Antibacterial Testing
    New compounds derived from 6-amino-2-thiouracil were tested for their antibacterial efficacy. The results showed that all tested compounds exhibited activity against both gram-positive and gram-negative bacteria, highlighting their potential as therapeutic agents in treating infections .

Thyroid Hormone Metabolism

The compound has been explored for its role in thyroid hormone metabolism, particularly its ability to inhibit deiodinase enzymes responsible for the activation and deactivation of thyroid hormones.

  • Case Study: Inhibition Studies
    Several derivatives of 6-amino-2-thiouracil were synthesized and tested for their inhibition of inner-ring iodothyronine deiodinase from human placenta. Notably, some compounds showed stronger inhibition than the standard deiodinase inhibitor, indicating their potential use in enhancing thyroid hormone availability .

Synthetic Applications

This compound serves as a valuable precursor in the synthesis of various chemical entities due to its reactive functional groups.

  • Case Study: Synthesis of Derivatives
    The compound has been utilized in synthesizing novel glycosides and other derivatives through reactions with different functional groups. For instance, reactions involving chloroacetic acid yielded significant products that can be further modified for various applications .

Photographic Emulsions

Interestingly, derivatives of 6-amino-2-thiouracil have found applications as stabilizers in photographic emulsions due to their chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 6-Amino-2-thiouracil-13C involves its interaction with specific molecular targets. In biological systems, it acts as an antithyroid agent by inhibiting the enzyme thyroid peroxidase, which is crucial for the synthesis of thyroid hormones. This inhibition reduces the production of thyroxine and triiodothyronine, leading to decreased thyroid activity . Additionally, it exhibits antimicrobial activity by interfering with the synthesis of nucleic acids in microorganisms .

Comparison with Similar Compounds

Structural and Isotopic Variations

The following table summarizes key differences between 6-Amino-2-thiouracil-13C and its analogs:

Compound Name Molecular Formula Molecular Weight Isotopic Labels Substituents CAS Number
This compound C₃¹³CH₄N₂OS ~145.1 (est.) 13C at position 4 or 5 6-NH₂, 2-SH Not explicitly listed
6-Amino-5-nitrosouracil-13C2 ¹³C₂C₂H₄N₄O₃ 158.085 13C at positions 4,5 6-NH₂, 5-NO, 2-O (uracil) 5442-24-0 (unlabelled)
5,6-Diamino-2-thiouracil-13C,15N ¹³C₁C₃H₆N₁⁵N₃OS ~160.1 (est.) 13C, 15N 5-NH₂, 6-NH₂, 2-SH Not explicitly listed
6-Amino-5-nitro-2-thio-uracil-13C2,15N ¹³C₂C₁H₃N₁⁵N₃O₂S ~176.1 (est.) 13C2, 15N 6-NH₂, 5-NO₂, 2-SH 1330266-31-3

Key Observations :

  • Isotopic Labeling: While this compound contains a single 13C atom, analogs like 6-Amino-5-nitrosouracil-13C2 and 6-Amino-5-nitro-2-thio-uracil-13C2,15N incorporate dual 13C labels and/or 15N, enhancing their detectability in mass spectrometry and NMR .
  • Functional Groups: The presence of nitroso (-NO) or nitro (-NO₂) groups in analogs (e.g., 6-Amino-5-nitrosouracil-13C2) alters reactivity and stability compared to the parent compound. For instance, nitroso derivatives are prone to redox reactions, whereas nitro groups increase molecular weight and polarity .

Stability and Commercial Availability

  • Shelf Life and Storage: Compounds like 5,6-Diamino-2-thiouracil-13C,15N have short shelf lives and are often "made to order," requiring strict temperature control during shipping . In contrast, 6-Amino-5-nitrosouracil-13C2 is shipped at room temperature, suggesting greater stability .

Biological Activity

6-Amino-2-thiouracil-13C is a carbon-13 isotopically labeled derivative of 6-amino-2-thiouracil, a compound known for its biological activity, particularly as an antithyroid agent. This article reviews the biological activity of this compound, including its mechanism of action, pharmacological properties, and applications in scientific research.

The primary biological activity of this compound is attributed to its role as an antithyroid agent . It inhibits the enzyme thyroid peroxidase , which is essential for the synthesis of thyroid hormones such as thyroxine (T4) and triiodothyronine (T3). By inhibiting this enzyme, this compound reduces the production of these hormones, leading to decreased thyroid activity and providing therapeutic effects in conditions like hyperthyroidism.

Pharmacological Properties

The compound exhibits several pharmacological activities:

  • Antimicrobial Activity : Research indicates that derivatives of thiouracil compounds, including 6-Amino-2-thiouracil, possess antibacterial and antifungal properties. These compounds have been shown to be effective against various pathogens, making them potential candidates for antimicrobial therapies .
  • Anticancer Potential : Some studies suggest that thiouracil derivatives may also exhibit anticancer properties, although specific research on this compound in this context is limited .

Research Applications

Due to its stable carbon isotope labeling, this compound is widely used in various scientific fields:

  • Metabolic Studies : The compound is employed in metabolic tracing studies to understand biochemical pathways involving thyroid hormones.
  • Analytical Chemistry : It serves as a precursor for synthesizing labeled compounds used as analytical standards in various assays.
  • Pharmacological Research : Investigations into the pharmacodynamics and pharmacokinetics of thiouracil derivatives often utilize this compound to elucidate their mechanisms and effects in biological systems .

Comparative Analysis with Similar Compounds

A comparison with other related compounds highlights the unique properties of this compound:

CompoundAntithyroid ActivityAntimicrobial ActivityUnique Features
6-Amino-2-thiouracilYesModerateNon-labeled version
6-Amino-1-methyl-2-thiouracilYesModerateMethylated derivative
5-Arylmethyl-enebis(1-methyl-6-amino-2-thiouracils)YesVariableContains arylmethyl groups
This compound Yes Potential Stable carbon isotope labeled

Case Studies

Several studies have investigated the biological activity of thiouracil derivatives, providing insights into their therapeutic potential:

  • Antimicrobial Studies : A study demonstrated that certain pyrimidine derivatives exhibited significant antibacterial activity against Staphylococcus aureus and other pathogens. The results suggested that structural modifications could enhance their efficacy .
  • Thyroid Function Studies : Research on the efficacy of thiouracil derivatives in managing hyperthyroidism showed that compounds like 6-Amino-2-thiouracil effectively reduced thyroid hormone levels in animal models, supporting their use in clinical settings .

Q & A

Basic: What are the standard synthetic protocols for preparing 6-Amino-2-thiouracil-13C?

Methodological Answer:
The synthesis typically involves refluxing isotopically labeled precursors (e.g., thiourea-13C) with sodium ethoxide in absolute ethanol. For example, describes a procedure where metallic sodium reacts with thiourea and arylidenocyano-ethyl-acetate under reflux for 2 hours, followed by neutralization with HCl to yield crystalline derivatives . Key steps include precise stoichiometric control (e.g., 0.2 mol sodium to 0.1 mol thiourea) and purification via hot filtration and alcohol washing. Ensure isotopic integrity by verifying 13C incorporation using mass spectrometry .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
1H NMR and 13C NMR are essential for confirming structure and isotopic labeling. For instance, highlights the use of 2D-NMR to resolve tautomeric forms and verify regioselectivity in thiouracil derivatives . LC-MS/MS is crucial for confirming molecular weight and isotopic purity, while IR spectroscopy identifies functional groups (e.g., NH2 stretching at ~3300 cm⁻¹ and C=S at ~1250 cm⁻¹) . Always cross-validate spectral data with computational tools (e.g., PubChem or DFT simulations) to resolve ambiguities .

Advanced: How can researchers optimize reaction yields for this compound derivatives under reflux?

Methodological Answer:
Optimization requires systematic variation of:

  • Solvent polarity : DMF or acetonitrile () enhances solubility of intermediates like triphenylphosphine complexes .
  • Catalyst loading : ZnCl2 or K2CO3 () improves cyclization efficiency in fused heterocycle synthesis .
  • Reaction time : Extending reflux duration (e.g., 4–6 hours vs. 2 hours) may improve yields but risks decomposition. Monitor via TLC (chloroform/methanol 3:1, UV detection) as in .
  • Isotopic purity : Use excess 13C-labeled reagents to minimize dilution effects. Post-synthesis, validate isotopic enrichment via 13C NMR or isotope-ratio MS .

Advanced: How should discrepancies in bioactivity data for this compound derivatives be addressed?

Methodological Answer:
Contradictions in cytotoxicity or enzyme inhibition data (e.g., cathepsin B vs. prostate cancer cells in ) may arise from:

  • Assay variability : Standardize protocols (e.g., MTT assay incubation time, cell passage number) .
  • Structural heterogeneity : Verify derivative purity via HPLC ( ) and control tautomeric forms (e.g., thiol vs. thione) using 1H NMR .
  • Isotope effects : Compare 13C vs. 12C analogs to assess kinetic isotope effects (KIEs) on binding affinity. For example, 13C may alter hydrogen-bonding dynamics in enzyme active sites .

Basic: What safety protocols are mandatory for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles. Avoid inhalation of fine powders .
  • First aid : For skin contact, wash immediately with water for 15 minutes and seek medical advice ( ).
  • Waste disposal : Collect 13C-labeled waste separately for incineration to prevent isotopic contamination .

Advanced: How to design experiments probing the isotopic effects of 13C in 6-Amino-2-thiouracil?

Methodological Answer:

  • Comparative studies : Synthesize paired 12C/13C derivatives and compare:
    • Thermodynamic stability : DSC/TGA analysis of melting points and decomposition .
    • Reactivity : Kinetic studies (e.g., Suzuki coupling rates) to detect KIEs .
  • Computational modeling : Use DFT calculations (e.g., Gaussian) to simulate 13C-induced vibrational frequency shifts and electronic effects .
  • Biological impact : Test isotopic analogs in enzyme inhibition assays () to evaluate metabolic stability differences .

Advanced: What strategies resolve conflicting NMR assignments for this compound tautomers?

Methodological Answer:

  • Variable-temperature NMR : Identify tautomeric equilibria (e.g., thiol-thione) by observing peak splitting at low temperatures .
  • Isotopic labeling : Use 15N or 2H labels to simplify spectra ().
  • 2D-NMR : HSQC and HMBC correlations map 13C-1H coupling to distinguish between NH2 and SH groups .

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